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molecular formula C11H24Cl2N2 B1424740 4-Methyl-1,4'-bipiperidine dihydrochloride CAS No. 1211484-99-9

4-Methyl-1,4'-bipiperidine dihydrochloride

Cat. No. B1424740
M. Wt: 255.22 g/mol
InChI Key: SNIWOBHYOOBKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093239B2

Procedure details

1,1-Dimethylethyl 4-methyl-1,4′-bipiperidine-1′-carboxylate (33.0 g, 117 mmol) in HCl (60.0 mL, 4M in MeOH, 240 mmol) was refluxed at 60° C. for 1 h. The reaction was concentrated and the residue was taken up in MeOH (100 mL), filtered and concentrated to provide the title compound of step B (10.8 g, 42.5 mmol, 36%). 1H NMR (300 MHz, D2O) δ ppm 0.85 (d, J=6.22 Hz, 3H), 1.22-1.41 (m, 2H), 1.51-1.70 (m, 1H), 1.80-1.91 (m, 4H), 2.21-2.31 (m, 2H), 2.91-3.11 (m, 4H), 3.40-3.61 (m, 5H).
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1.[ClH:21]>>[ClH:21].[ClH:21].[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH2:4][CH2:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
CC1CCN(CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.CC1CCN(CC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.5 mmol
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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